N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide
Description
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a fused tetrahydroquinazolinone core substituted with a furan-2-yl group at position 7 and a naphthalene-1-carboxamide moiety at position 2. This structure combines aromatic and bicyclic systems, making it a candidate for diverse pharmacological applications, particularly in kinase inhibition or antimicrobial activity due to its similarity to other bioactive quinazoline derivatives .
Properties
Molecular Formula |
C23H17N3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H17N3O3/c27-20-12-15(21-9-4-10-29-21)11-19-18(20)13-24-23(25-19)26-22(28)17-8-3-6-14-5-1-2-7-16(14)17/h1-10,13,15H,11-12H2,(H,24,25,26,28) |
InChI Key |
OXQZKMSUZVIGRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a furan derivative under acidic conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinazoline moiety can be reduced to tetrahydroquinazoline derivatives.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation using AlCl3 (aluminum chloride) as a catalyst.
Major Products
Oxidation: Furanones and quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Naphthalene derivatives with various substituents.
Scientific Research Applications
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
Compound A : N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide (PubChem entry, 2004)
- Structural Difference : Replaces naphthalene-1-carboxamide with 2-methoxybenzamide.
Compound B : (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide (Indagoo, 2021)
- Structural Difference: Features a quinuclidine ring instead of tetrahydroquinazolinone and lacks the furan substituent.
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : Unlike Compound C (70–80% yield via Vilsmeier-Haack), the target compound’s synthesis may require optimized conditions due to steric hindrance from the naphthalene group .
- Safety Considerations : Compound B’s acute toxicity (H302) suggests the need for rigorous safety profiling of the target compound, particularly for oral administration .
Biological Activity
N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its pharmacological properties and therapeutic potential.
Molecular Structure
The molecular formula of this compound is with a molecular weight of approximately 365.37 g/mol. The structural representation includes a naphthalene ring fused with a tetrahydroquinazoline moiety and a furan ring, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 365.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have indicated that derivatives of naphthofuran compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating promising results.
Case Study: Antibacterial Activity
In a study published in ResearchGate, the antibacterial activity of naphthofuran derivatives was assessed using standard methods. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
The biological activity of this compound extends to antiviral applications. For instance, similar furan-containing compounds have been identified as inhibitors of viral proteases, which are critical for viral replication. This suggests potential therapeutic applications in treating viral infections such as COVID-19.
Inhibition Studies
In related research, furan derivatives were shown to inhibit the main protease (M pro) of SARS-CoV-2 with IC50 values ranging from 1.55 to 10.76 µM . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential effectiveness against viral targets.
Cytotoxicity Assessment
Assessing the cytotoxicity of this compound is crucial for understanding its safety profile. Preliminary cytotoxicity tests showed that derivatives maintained a high threshold for safety with CC50 values exceeding 100 µM in various cell lines . This indicates a favorable therapeutic index for further development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of this compound. Modifications to the furan and naphthalene moieties can significantly influence the compound's potency and selectivity against target pathogens.
Table 2: Summary of Biological Activities
| Activity Type | Tested Against | Result (IC50/MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | MIC: 4 µg/mL |
| Bacillus subtilis | MIC: 4 µg/mL | |
| Antiviral | SARS-CoV-2 M pro | IC50: 1.55 - 10.76 µM |
| Cytotoxicity | Vero and MDCK cells | CC50 > 100 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
